N-(4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2S2 and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Researchers have explored the structure-activity relationships of various heterocyclic compounds, focusing on modifications to improve metabolic stability, potency, and efficacy in targeting specific proteins or receptors. For instance, investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have identified alternatives to benzothiazole rings to reduce metabolic deacetylation, demonstrating the importance of heterocyclic analogs in drug design (Stec et al., 2011).
Radiosynthesis for Imaging Applications
Compounds with specific structural features, such as fluorination, have been developed for positron emission tomography (PET) imaging. These compounds are designed to bind selectively to targets like the translocator protein (18 kDa), highlighting the role of chemical synthesis in creating diagnostic tools (Dollé et al., 2008).
Polymorphism in Drug Development
The study of polymorphism, such as in the antibiotic linezolid, emphasizes the impact of different crystalline forms on drug solubility and dissolution rate. Research in this area can lead to optimized drug formulations for enhanced therapeutic effects (Maccaroni et al., 2008).
Antimicrobial and Anticancer Activities
Research on thiazolyl N-benzyl-substituted acetamide derivatives has shown that modifications in chemical structure can lead to significant Src kinase inhibitory and anticancer activities, demonstrating the potential for developing new therapeutic agents (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S2/c18-11-1-3-12(4-2-11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDQPCOOKJZYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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